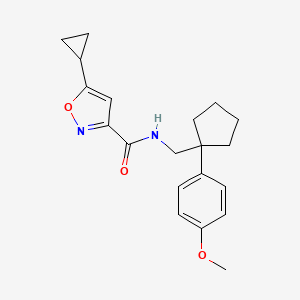

5-cyclopropyl-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-24-16-8-6-15(7-9-16)20(10-2-3-11-20)13-21-19(23)17-12-18(25-22-17)14-4-5-14/h6-9,12,14H,2-5,10-11,13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVKKSGOAUAJGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=NOC(=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Cyclopropyl-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-3-carboxamide is a compound belonging to the isoxazole family, which has garnered interest due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from a variety of research studies and findings.

Chemical Structure and Properties

The molecular formula of 5-cyclopropyl-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-3-carboxamide is CHNO, with a molecular weight of 302.37 g/mol. The compound features a cyclopropyl group, an isoxazole ring, and a carboxamide functional group, which are essential for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including 5-cyclopropyl-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-3-carboxamide. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : Hep3B (liver), HeLa (cervical), MCF-7 (breast).

- IC50 Values :

- Hep3B: Approximately 23 µg/ml.

- HeLa: Approximately 15.48 µg/ml.

- MCF-7: Approximately 39.80 µg/ml.

These findings suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth effectively .

The mechanism by which 5-cyclopropyl-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-3-carboxamide exerts its anticancer effects may involve:

- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.

- Reduction of Alpha-Fetoprotein Secretion : Significant reduction in secretion levels observed in treated Hep3B cells.

- Apoptosis Induction : Shift from necrosis to apoptosis in treated cells.

These mechanisms are crucial for the therapeutic efficacy of the compound against malignant cells .

Antioxidant Activity

In addition to its anticancer properties, the compound has demonstrated antioxidant activity. The antioxidant potential was evaluated using the DPPH assay, where it showed promising results compared to standard antioxidants like Trolox .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of isoxazole derivatives:

- Study on Isoxazole-Amide Derivatives :

- Mechanistic Insights :

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in the substituents attached to the central isoxazole core and the nature of the side chain. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Cyclopropyl vs. Other Substituents: The 5-cyclopropyl group in the target compound likely enhances metabolic stability compared to aliphatic chains (e.g., aminopropyl in ) due to reduced susceptibility to oxidative degradation .

- Aromatic vs. Aliphatic Moieties : The 4-methoxyphenyl group in the target compound may favor interactions with hydrophobic binding pockets, whereas the thiophene-pyridine system in could enable π-stacking or charge-transfer interactions .

Pharmacological Implications (Theoretical)

- Kinase Inhibition : Piperidine-containing isoxazoles (e.g., ) are reported as kinase inhibitors; the target’s rigid side chain may enhance selectivity for specific isoforms .

- Antimicrobial Activity : Thiophene-pyridine systems () are associated with antimicrobial properties, implying the target compound could be optimized for similar endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.